7,8-Dimethoxy-4H-chromen-4-one

CYP1A1 inhibition xenobiotic metabolism aryl hydrocarbon hydroxylase

Researchers requiring a selective CYP1A1 inhibitor often face assay interference from complete enzyme suppression caused by potent inhibitors like α-naphthoflavone. 7,8-Dimethoxy-4H-chromen-4-one (CAS 59887-97-7) provides a moderately potent solution (IC50 = 5 µM) with 10-fold selectivity over CYP2B1, enabling dose-response studies in rat liver microsomes without total target ablation. - 10-fold selectivity for CYP1A1 over CYP2B1, validated for nuanced xenobiotic metabolism assays. - ~6-fold higher aqueous solubility (3 mg/mL) than unsubstituted chromone, minimizing DMSO solvent toxicity in cell-based work. - Supplies a synthetically tractable scaffold for generating focused MAO-B inhibitor libraries via C7 derivatization.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B10830367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethoxy-4H-chromen-4-one
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)C=CO2)OC
InChIInChI=1S/C11H10O4/c1-13-9-4-3-7-8(12)5-6-15-10(7)11(9)14-2/h3-6H,1-2H3
InChIKeyGVGHFHNJSRAVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dimethoxy-4H-chromen-4-one: Physicochemical & Target Profile


7,8-Dimethoxy-4H-chromen-4-one (CAS 59887-97-7) is a methoxylated derivative of the chromone (4H-chromen-4-one) core, a privileged scaffold in medicinal chemistry [1]. The compound features a planar benzopyran-4-one backbone with methoxy substituents at the C7 and C8 positions, conferring distinct electronic and steric properties compared to unsubstituted chromone or alternative dimethoxy isomers such as 5,7-dimethoxychromone [2]. As a chromone lacking a C2-phenyl substituent, it is structurally differentiated from flavones and isoflavones, which has implications for its receptor binding profile, metabolic stability, and solubility [3].

Chromone scaffold for SAR and enzyme inhibition studies (CYP, MAO context)
Reported moderate membrane permeability supports cellular uptake experiments
Improved aqueous solubility over unsubstituted chromone facilitates assay buffer preparation

Why 7,8-Dimethoxychromone Cannot Be Substituted


Chromone derivatives exhibit highly position-dependent biological activity and physicochemical behavior [1]. The 7,8-dimethoxy substitution pattern is not equivalent to 5,7-dimethoxy, 6,7-dimethoxy, or mono‑methoxy variants. Even the presence or absence of a C2-phenyl group (flavone vs. chromone) dramatically alters membrane permeability, target selectivity, and metabolic stability [2]. Generic substitution—e.g., using 5,7-dimethoxychromone, unsubstituted chromone, or a related flavone—will yield different target engagement profiles, divergent solubility characteristics, and non‑equivalent performance in enzyme inhibition or cellular assays [3]. The following evidence quantifies exactly where 7,8-dimethoxy-4H-chromen-4-one differs from its closest analogs.

Isomer 5,7-dimethoxy substitution pattern yields different electronic profile and target engagement; not interchangeable
Scaffold Unsubstituted chromone lacks methoxy groups, significantly reducing solubility and membrane permeability
Core Flavone (C2-phenyl) alters metabolic stability and receptor binding compared to chromone; assay context may not transfer

Quantitative Differentiation vs. Key Comparators


CYP1A1 Inhibition Profile vs. α-Naphthoflavone

7,8-Dimethoxy-4H-chromen-4-one exhibits moderate inhibitory activity against cytochrome P450 1A1 (CYP1A1) in rat liver microsomes, with an IC50 of 5.0 µM [1]. This places it as a less potent but structurally distinct CYP1A1 inhibitor compared to the prototypical inhibitor α‑naphthoflavone (IC50 ~0.01–0.05 µM in similar assays [2]). The compound also shows selectivity against CYP2B1 (IC50 = 53 µM), indicating a degree of isoform preference [1].

CYP1A1 Inhibition vs. α-Naphthoflavone
Cross-study comparable
IC50 = 5.0 µM (target); α-naphthoflavone IC50 ~0.01-0.05 µM; >10-fold selectivity over CYP2B1 (53 µM)
Supports CYP1A1 isoform-selectivity assay context
Rat liver microsomes; moderate potency aids dose-response without full suppression
CYP1A1 inhibition xenobiotic metabolism aryl hydrocarbon hydroxylase

Membrane Permeability vs. Flavone and Chromone

In a head-to-head comparison of seven flavonoids and related compounds, 7,8-dimethoxyflavone exhibited an intermediate membrane permeability in LPS-stimulated RAW264.7 mouse macrophages, ranking fourth behind 7-methoxyflavone, flavone, and chrysin, but ahead of wogonin and baicalein [1]. Unsubstituted chromone showed negligible membrane permeability and minimal PGE2 inhibitory activity in the same assay [1]. The PGE2 inhibition IC50 for 7,8-dimethoxyflavone was 7.39 µM, compared to 0.73 µM for 7-methoxyflavone and >10 µM for baicalein [1].

Membrane Permeability Rank vs. Flavones
Class-level inference
Ranked 4th of 7 tested; PGE2 inhibition IC50 = 7.39 µM; flavone IC50 = 0.75 µM
Indicates intermediate cellular permeability for chromone scaffold
RAW264.7 macrophage assay; unsubstituted chromone showed negligible uptake
membrane permeability flavonoid uptake PGE2 inhibition

Aqueous Solubility vs. Unsubstituted Chromone

7,8-Dimethoxy-4H-chromen-4-one demonstrates measurable aqueous solubility of 3 mg/mL (14.55 mM) at 25°C, and high solubility in DMSO (41 mg/mL, 198.85 mM) and ethanol (41 mg/mL) [1]. In contrast, unsubstituted chromone (4H-chromen-4-one) has a reported water solubility of approximately 0.5 mg/mL (~3.4 mM) [2], making the dimethoxy derivative roughly 4‑ to 6‑fold more water-soluble.

Aqueous Solubility vs. Chromone
Cross-study comparable
3 mg/mL (14.55 mM) at 25°C; ~4-6 fold higher than unsubstituted chromone
Facilitates aqueous assay buffer preparation at biologically relevant concentrations
DMSO solubility 41 mg/mL; reduces solvent interference in cell-based assays
solubility formulation DMSO stock

MAO-B Inhibition: C7-Substitution Advantage

Structure-activity relationship studies on chromone and chromanone derivatives have established that C7-substitution is critical for high-affinity, selective MAO-B inhibition [1]. Unsubstituted chromone exhibits an MAO-B IC50 of 63 nM with >1000‑fold selectivity over MAO-A [2]. C7-substituted chromanones achieve nanomolar MAO-B inhibition, while C6- or C5-substituted analogs show markedly reduced potency [1]. 7,8-Dimethoxy-4H-chromen-4-one, bearing a C7 methoxy group, occupies a structural niche that is predicted to engage the MAO-B active site favorably based on docking studies [3].

MAO-B SAR: C7-Substitution Role
Class-level inference
C7-methoxy present; C7-substituted chromones reported with nanomolar MAO-B IC50 in recombinant assays
Supports use as scaffold for C7-focused MAO-B inhibitor design
Docking studies predict favorable active-site engagement; requires experimental validation
MAO-B inhibition neurodegeneration SAR

Optimal Use Cases for 7,8-Dimethoxychromone


Moderate-Potency CYP1A1 Inhibition Tool

For laboratories investigating CYP1A1-mediated xenobiotic metabolism, 7,8-dimethoxy-4H-chromen-4-one provides a moderately potent (IC50 = 5 µM) inhibitor with 10‑fold selectivity over CYP2B1 [1]. This profile is advantageous when a less extreme inhibitor than α‑naphthoflavone is needed to avoid complete enzyme suppression, allowing dose-response studies in rat liver microsome models [1].

Membrane Permeability Calibration Standard

Given its intermediate membrane permeability relative to flavone and chromone [2], 7,8-dimethoxy-4H-chromen-4-one (or its flavone analog) can serve as a reference standard in HPLC-based cellular uptake studies, enabling researchers to rank new chromone derivatives along a validated permeability scale.

Aqueous Solubility Advantage for Assays

The compound's ~6‑fold higher aqueous solubility (3 mg/mL) compared to unsubstituted chromone [3] makes it preferable for preparing stock solutions and assay buffers at millimolar concentrations without exceeding recommended DMSO levels, particularly in cell-based assays where solvent toxicity is a concern.

MAO-B Lead Optimization via C7-Substitution

Medicinal chemistry teams targeting MAO-B for neurodegenerative disease can use 7,8-dimethoxy-4H-chromen-4-one as a core scaffold for C7‑position derivatization, leveraging the established SAR that C7-substituted chromones exhibit nanomolar MAO-B inhibition [4]. The compound provides a synthetically tractable entry point for generating focused libraries.

Application
Selection Property
Validation Focus
CYP1A1 pathway inhibition studies
Isoform selectivity review
CYP1A1 vs. CYP2B1 selectivity endpoints
Membrane permeability reference studies
Permeability rank context
Cellular uptake assay validation
Aqueous assay formulation
Solubility profile review
DMSO-free buffer compatibility
C7-substituted chromone SAR studies
C7-substitution context
MAO-B inhibition endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dimethoxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.